(3-(((Benzyloxy)carbonyl)amino)-5-fluorophenyl)boronic acid
Overview
Description
3-(((Benzyloxy)carbonyl)amino)-5-fluorophenyl)boronic acid, also known as Bz-Cbz-5F-BPBA, is an important organic compound used in many scientific fields. It is a boronic acid derivative that is used as a reagent for various synthetic applications, including the synthesis of various pharmaceutical compounds and other organic compounds. Bz-Cbz-5F-BPBA is also used in various scientific research applications, such as in biochemical and physiological studies.
Scientific Research Applications
Synthesis of Amides
This compound is used in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
2. Preparation of N-Alloc-, N-Boc-, and N-Cbz-Protected Amines 3-(Cbz-Amino)-5-fluorophenylboronic acid is used in the preparation of N-Alloc-, N-Boc-, and N-Cbz-protected amines . These protected amines are easily synthesized from various amines using many methods .
3. Development of Novel Efficient Amide Formation Procedures The compound plays a crucial role in the development of novel efficient amide formation procedures . This is a highly attractive area of research, and numerous synthetic methods for the preparation of amides have been developed .
Protection of Amino Acids
The compound is used in the protection of amino acids . The choice of amino protecting group plays an important role in the success or failure of many synthetic efforts .
Synthesis of Homoallylic Amines
3-(Cbz-Amino)-5-fluorophenylboronic acid is used in the synthesis of Cbz-protected homoallylic amines . This is achieved through an efficient catalytic four-component reaction of carbonyl compounds, benzyl chloroformate, 1,1,1,3,3,3-hexamethyldisilazane, and allyltrimethylsilane .
Peptide Solid-Phase Synthesis Methods
The compound is frequently used to protect amino groups through carbamate formation, most commonly in peptide solid-phase synthesis methods .
Mechanism of Action
Target of Action
It’s known that cbz-protected amines are commonly used in organic synthesis , and they play a crucial role in the formation of amide structures , which are key components in many biologically active compounds, including peptides, proteins, and numerous drugs .
Mode of Action
The compound, being a Cbz-protected amine, is involved in the synthesis of amides . The reactions involve the use of isocyanate intermediates, which are generated in situ, to react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of amides . Amides are fundamental structures in nature, providing the main amino acid linkage in peptides and proteins . They are also frequently found in many natural products and biologically active compounds .
Result of Action
The result of the action of 3-(Cbz-Amino)-5-fluorophenylboronic acid is the efficient conversion of protected amines to amides . This is particularly important in the synthesis of various biologically active compounds, including peptides, proteins, and numerous drugs .
Action Environment
The action of 3-(Cbz-Amino)-5-fluorophenylboronic acid can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the efficiency of amide formation . Furthermore, the presence of other functional groups in the reaction environment can also influence the selectivity and yield of the reaction .
properties
IUPAC Name |
[3-fluoro-5-(phenylmethoxycarbonylamino)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BFNO4/c16-12-6-11(15(19)20)7-13(8-12)17-14(18)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWYMKQJTIUFRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)NC(=O)OCC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674567 | |
Record name | (3-{[(Benzyloxy)carbonyl]amino}-5-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(((Benzyloxy)carbonyl)amino)-5-fluorophenyl)boronic acid | |
CAS RN |
874290-61-6 | |
Record name | (3-{[(Benzyloxy)carbonyl]amino}-5-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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